N-(3-aminopropyl)-4-fluorobenzamide

Catalog No.
S13780601
CAS No.
M.F
C10H13FN2O
M. Wt
196.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-aminopropyl)-4-fluorobenzamide

Product Name

N-(3-aminopropyl)-4-fluorobenzamide

IUPAC Name

N-(3-aminopropyl)-4-fluorobenzamide

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

InChI

InChI=1S/C10H13FN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,6-7,12H2,(H,13,14)

InChI Key

OXWLENFPORTJAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN)F

N-(3-aminopropyl)-4-fluorobenzamide is an organic compound characterized by its amide functional group attached to a fluorobenzene moiety. Its chemical structure features a 4-fluorobenzene ring connected to a propyl amine through an amide linkage. The compound has the molecular formula C10H12FN2OC_{10}H_{12}FN_{2}O and a molecular weight of approximately 194.21 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-fluorobenzoic acid and 3-aminopropanol.
  • Coupling Reactions: The compound can be involved in coupling reactions, such as the Chan-Lam coupling, which allows for the formation of more complex molecules .

Research indicates that N-(3-aminopropyl)-4-fluorobenzamide exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, showing efficacy against certain tumor cell lines. The compound's structural features may enhance its ability to interact with biological targets, leading to its therapeutic effects . Its derivatives have also been explored for their activity against various enzymes and receptors, indicating a broad spectrum of potential pharmacological applications.

Several synthetic routes have been developed for N-(3-aminopropyl)-4-fluorobenzamide:

  • Direct Amide Formation: A common method involves reacting 4-fluorobenzoic acid with 3-aminopropylamine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole in dimethylformamide at controlled temperatures .
  • Reductive Alkylation: This method utilizes commercially available anilines and reductive alkylation techniques to form the desired amide structure .
  • Benzoylation: Another approach includes benzoylation of the corresponding amine followed by deprotection steps to yield N-(3-aminopropyl)-4-fluorobenzamide .

N-(3-aminopropyl)-4-fluorobenzamide has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting cancer and other diseases due to its biological activity.
  • Chemical Research: The compound is used in synthetic organic chemistry as an intermediate for synthesizing more complex molecules.
  • Biochemical Studies: It aids in studying enzyme interactions and receptor binding due to its unique structural properties.

Interaction studies involving N-(3-aminopropyl)-4-fluorobenzamide focus on its binding affinity to various biological targets. Research has shown that it can effectively inhibit certain enzymes related to cancer progression, suggesting its potential as a lead compound in drug discovery programs. Furthermore, studies on its interaction with G-protein coupled receptors have indicated promising results, warranting further investigation into its mechanism of action .

N-(3-aminopropyl)-4-fluorobenzamide shares structural similarities with several other compounds, which may exhibit comparable biological activities or synthetic routes. Here are some similar compounds:

Compound NameCAS NumberSimilarity IndexNotable Features
N-(2-aminoethyl)-4-fluorobenzamide88229-16-70.98Exhibits similar anti-cancer properties
N-cyclopropyl-4-fluorobenzamide88229-15-60.95Potentially useful in neuropharmacology
N-(2-aminoethyl)-N-benzoxyphenyl benzamide349129-65-30.95Investigated for central nervous system effects
N-cyclooctyl-4-fluorobenzamide459218-95-20.93Unique cyclic structure may influence pharmacokinetics
N-(2-aminoethyl)-N-(4-chlorophenyl)-benzamide70001-45-50.91Shows promise in anti-inflammatory applications

The uniqueness of N-(3-aminopropyl)-4-fluorobenzamide lies in its specific substitution pattern and the presence of the propylamine group, which may enhance its solubility and bioavailability compared to other similar compounds.

Melting Point Characteristics

N-(3-aminopropyl)-4-fluorobenzamide exhibits structural similarities to related fluorobenzamide compounds, which provide insight into its thermal behavior. The parent compound 4-fluorobenzamide demonstrates a melting point range of 154-157°C [1], suggesting that the aminopropyl substituent in N-(3-aminopropyl)-4-fluorobenzamide would likely modify this thermal transition point through intermolecular hydrogen bonding interactions.

Based on comparative analysis with structural analogs, the melting point of N-(3-aminopropyl)-4-fluorobenzamide is estimated to be lower than the parent 4-fluorobenzamide due to the increased molecular flexibility introduced by the aminopropyl chain [1]. The presence of the primary amine group enhances hydrogen bonding capacity, which may contribute to crystal lattice stability but also introduces conformational degrees of freedom that can disrupt ordered packing arrangements.

Thermal Stability Profile

Thermal stability analysis reveals that N-(3-aminopropyl)-4-fluorobenzamide demonstrates exceptional stability under controlled conditions. The compound remains stable under inert atmospheres at -20°C for periods exceeding 12 months [2], indicating robust thermal properties suitable for long-term storage applications.

The thermal decomposition pathway follows first-order kinetics, consistent with related fluorinated aromatic amides [3]. Decomposition initiation occurs at temperatures above 200°C, with complete thermal degradation achieved at temperatures exceeding 400°C [3]. The presence of the fluorine substituent enhances thermal stability compared to non-fluorinated analogs through the formation of strong carbon-fluorine bonds.

Thermal ParameterValueConditions
Storage Stability>12 months-20°C, inert atmosphere
Decomposition Onset>200°CAtmospheric pressure
Complete Degradation>400°CAtmospheric pressure

Solubility Characteristics in Polar/Non-Polar Solvents

Aqueous Solubility

N-(3-aminopropyl)-4-fluorobenzamide exhibits limited aqueous solubility, characteristic of fluorinated aromatic amides. The compound demonstrates sparingly soluble behavior in water with a solubility of less than 1 mg/mL at 25°C [2]. This limited water solubility results from the hydrophobic nature of the fluorinated aromatic ring system, which outweighs the hydrophilic contribution of the aminopropyl substituent.

The polar surface area (TPSA) of 55.12 Ų [4] suggests moderate polarity, with the compound positioned at the interface between hydrophilic and lipophilic character. The presence of two hydrogen bond acceptors and two hydrogen bond donors [4] provides limited water interaction capability, insufficient to overcome the hydrophobic aromatic system.

Organic Solvent Solubility

The compound demonstrates significantly enhanced solubility in polar aprotic solvents, with solubility in dimethyl sulfoxide (DMSO) exceeding 50 mg/mL [2]. This enhanced solubility in polar aprotic media reflects the compound's ability to participate in dipole-dipole interactions without the requirement for hydrogen bonding with protic solvents.

The partition coefficient (LogP) of 1.3261 [4] indicates moderate lipophilicity, suggesting favorable dissolution in organic solvents of intermediate polarity. This value positions N-(3-aminopropyl)-4-fluorobenzamide between highly polar and highly lipophilic compounds, indicating balanced solubility characteristics.

Solvent TypeSolubilityTemperature
Water<1 mg/mL25°C
DMSO≥50 mg/mL25°C
Polar Aprotic SolventsEnhanced25°C

Structure-Solubility Relationships

The solubility profile reflects the dual nature of N-(3-aminopropyl)-4-fluorobenzamide, incorporating both hydrophobic (fluorinated aromatic ring) and hydrophilic (aminopropyl chain) structural elements. The fluorine substituent reduces overall polarity compared to non-fluorinated analogs while maintaining directional hydrogen bonding capacity through the amide functionality [5].

Comparison with the parent compound 4-fluorobenzamide (LogP = 0.91) [1] reveals that the aminopropyl substitution increases lipophilicity by approximately 0.4 LogP units, consistent with the addition of the aliphatic chain while maintaining the polar amine functionality.

pH-Dependent Stability and Degradation Pathways

pH Stability Profile

N-(3-aminopropyl)-4-fluorobenzamide exhibits pH-dependent stability characteristics, with optimal stability observed in neutral to mildly alkaline conditions. The compound demonstrates hydrolytic degradation of the amide bond at pH values below 2 or above 10 [2], indicating sensitivity to both strongly acidic and strongly basic environments.

The stability window between pH 2 and pH 10 encompasses physiologically relevant conditions, suggesting suitable stability for biological applications. The aminopropyl substituent, with its primary amine functionality, contributes to pH sensitivity through protonation-deprotonation equilibria that can influence molecular conformation and intermolecular interactions.

Degradation Mechanisms

Under acidic conditions (pH < 2), hydrolytic cleavage of the amide bond occurs through protonation of the carbonyl oxygen, increasing electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [2]. This acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate, ultimately yielding 4-fluorobenzoic acid and 3-aminopropylamine.

Basic degradation (pH > 10) involves nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to amide bond cleavage through base-catalyzed hydrolysis [2]. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination to yield the same degradation products.

pH RangeStabilityDegradation Pathway
< 2UnstableAcid-catalyzed hydrolysis
2-10StableNo degradation
> 10UnstableBase-catalyzed hydrolysis

Kinetic Considerations

The degradation kinetics follow first-order behavior with respect to substrate concentration, indicating that the rate-determining step involves unimolecular decomposition of the activated amide intermediate [2]. The presence of the fluorine substituent influences the electronic properties of the aromatic ring, affecting the leaving group ability during hydrolytic cleavage.

Computational Prediction of Partition Coefficients (logP)

Experimental and Computational LogP Values

The experimentally determined partition coefficient for N-(3-aminopropyl)-4-fluorobenzamide is LogP = 1.3261 [4], indicating moderate lipophilicity. This value represents the logarithm of the ratio of concentrations in octanol and water phases at equilibrium, providing insight into the compound's membrane permeability and distribution characteristics.

Computational prediction methods, including fragment-based approaches and molecular modeling techniques, yield LogP values consistent with experimental observations [6]. The predicted value falls within the typical range for small molecule therapeutics, suggesting favorable pharmacokinetic properties for potential biomedical applications.

Structural Contributions to LogP

The partition coefficient reflects the combined contributions of various structural elements within N-(3-aminopropyl)-4-fluorobenzamide. The fluorinated aromatic ring contributes to lipophilicity through hydrophobic interactions, while the aminopropyl chain provides both hydrophilic (amine) and lipophilic (methylene) character [7].

Comparative analysis with related compounds reveals structure-activity relationships in partition behavior. The parent compound 4-fluorobenzamide exhibits LogP = 0.91 [1], while N-(3-aminopropyl)benzamide demonstrates LogP = 1.85640 [8]. The observed value of 1.3261 for N-(3-aminopropyl)-4-fluorobenzamide represents an intermediate position consistent with the combined structural features.

CompoundLogPStructural Features
4-Fluorobenzamide0.91Fluorinated aromatic amide
N-(3-aminopropyl)benzamide1.856Aminopropyl substituted amide
N-(3-aminopropyl)-4-fluorobenzamide1.326Combined fluorinated aminopropyl amide

Molecular Descriptors and Predictive Models

The computational prediction of partition coefficients utilizes various molecular descriptors, including topological polar surface area (TPSA = 55.12 Ų), hydrogen bonding parameters (2 acceptors, 2 donors), and rotatable bond count (4 bonds) [4]. These descriptors provide input parameters for predictive algorithms that estimate LogP values based on molecular structure.

Advanced computational methods, including quantum mechanical calculations and molecular dynamics simulations, offer refined predictions of partition behavior [6]. These approaches consider conformational flexibility, electronic effects, and solvation thermodynamics to provide accurate estimates of experimental LogP values.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

196.10119120 g/mol

Monoisotopic Mass

196.10119120 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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